molecular formula C7H4BrNO3S B6162999 4-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 133743-22-3

4-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B6162999
CAS No.: 133743-22-3
M. Wt: 262.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with the molecular formula C7H4BrNO3S. It is a derivative of benzothiazole, characterized by the presence of a bromine atom and a trione group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the bromination of 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substituted Benzothiazoles: Through nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The bromine atom and the trione group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

    4-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: Shares a similar core structure but differs in the presence of a thiophene ring instead of a benzothiazole ring.

    2-[(2E)-4-bromobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Another derivative with a different substituent at the 2-position.

Uniqueness: 4-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

133743-22-3

Molecular Formula

C7H4BrNO3S

Molecular Weight

262.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.